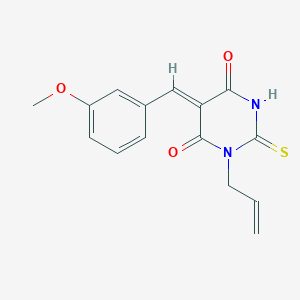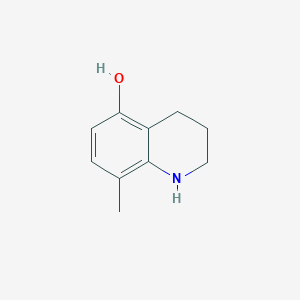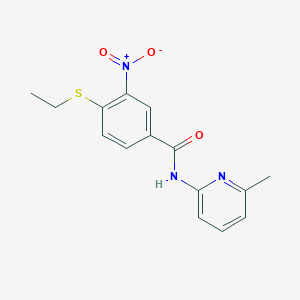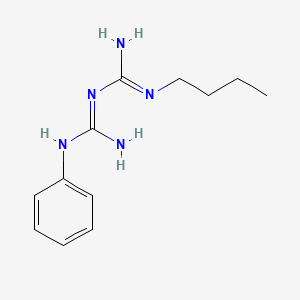![molecular formula C9H9N5O3 B5780980 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which have been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been found to exhibit low toxicity and good bioavailability in animal models. It has also been shown to have a high binding affinity for DNA, which suggests that it may interfere with DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to formulate for use in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with novel mechanisms of action. Finally, the potential use of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline as an anticancer agent warrants further investigation, particularly in animal models.
Métodos De Síntesis
The synthesis of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can be achieved through a multistep process that involves the reaction of 4-nitroaniline with methylhydrazine to form 4-methyl-3-nitroaniline. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-methyl-3-nitro-1H-1,2,4-triazole. Finally, the reaction of 4-methyl-3-nitro-1H-1,2,4-triazole with 4-chloro-2-nitrophenol in the presence of a base yields 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline.
Aplicaciones Científicas De Investigación
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its antimicrobial activity against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. Additionally, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-13-9(11-8(12-13)14(15)16)17-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQPBRFCWOLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)